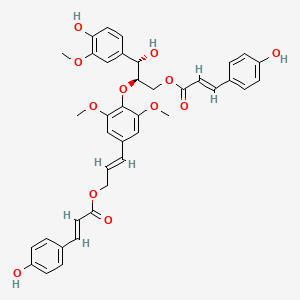
达达醇 A
描述
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Artocarpus dadah, Artocarpus lacucha, and Artocarpus with data available.
科学研究应用
达达醇 A 的来源和结构
“this compound” 是一种木脂素,一种由苯丙烷类衍生物(C6—C3)聚合而成的化合物 . 它最初是从人工三倍体桑树品种嘉陵 20 中分离出来的 . This compound 的相对分子质量为 698,其分子式为 C39H38O12 .
生物活性及潜在的抗肿瘤特性
This compound 已被鉴定为一种具有潜在抗肿瘤特性的新型木脂素 . 这表明它可能用于癌症研究,并可能用于开发新的癌症治疗方法。然而,还需要更多的研究来充分了解其抗肿瘤特性及其在肿瘤学中的潜在应用。
在胰岛素调节中的作用
一些研究表明,this compound 可能在胰岛素调节中发挥作用 . 强效的 PTP1B 抑制剂,如this compound,可以显著增强胰岛素诱导的 HepG2 细胞中 IRβ 的磷酸化,进而上调下游 Akt 的磷酸化水平 . 这表明this compound 在治疗糖尿病或与胰岛素调节相关的其他疾病方面具有潜在的应用价值。
桑树狄尔斯-阿尔德型加合物 (MDAAs) 的一部分
This compound 是桑树狄尔斯-阿尔德型加合物 (MDAAs) 的一部分,MDAAs 是一类独特的酚类天然产物,生物合成上源自亲二烯体(主要是查耳酮)和脱氢异戊烯苯酚二烯的分子间 [4+2] 环加成反应 . 这些化合物因其复杂的结构、显著的生物活性以及合成挑战而引起了人们的极大关注 .
在合成化学中的潜在应用
生物活性
The compound [(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex natural product with significant potential in pharmacological applications. Found in various species of the genus Artocarpus, this compound exhibits a range of biological activities that warrant detailed investigation.
Chemical Structure
The IUPAC name of the compound indicates its complex structure, which includes multiple hydroxyl groups and methoxy substituents. The presence of these functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
1. Antioxidant Activity
Research has demonstrated that compounds similar to this one possess strong antioxidant properties. For instance, studies on related phenolic compounds indicate their ability to scavenge free radicals effectively. The DPPH assay is commonly used to evaluate such activities, revealing that derivatives can exhibit significant free radical scavenging capabilities with SC50 values comparable to established antioxidants like ascorbic acid .
2. Anticancer Properties
Phenolic compounds have been extensively studied for their anticancer effects. The structural features present in this compound suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that similar compounds can downregulate oncogenic pathways and upregulate tumor suppressor genes .
3. Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models. Such effects can be particularly beneficial in treating chronic inflammatory diseases .
Study 1: Antioxidant Activity Assessment
A recent study evaluated the antioxidant activity of several phenolic compounds, including derivatives of the target compound. Using the DPPH assay, it was found that certain modifications to the structure significantly enhanced antioxidant capacity, indicating a structure-activity relationship that could guide future synthetic efforts .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of phenolic compounds similar to this one. The study utilized various cancer cell lines and demonstrated that these compounds could induce apoptosis via the mitochondrial pathway, confirming their potential as chemotherapeutic agents .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+/t35-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHAPHPJWABCCU-PQUVRFHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](COC(=O)/C=C/C2=CC=C(C=C2)O)[C@H](C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904238 | |
| Record name | Dadahol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405281-76-7 | |
| Record name | Dadahol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















